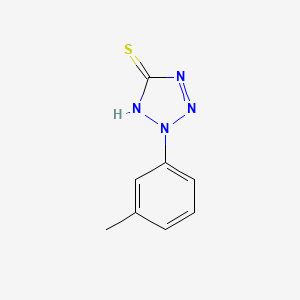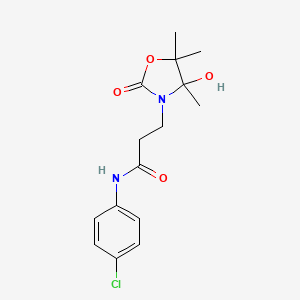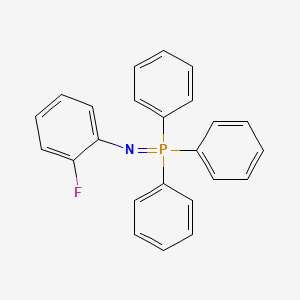
2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins in the target cells. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can alter its biological activity. Another advantage is its relatively low toxicity compared to other anticancer and antimicrobial agents. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione. One direction is to further investigate its mechanism of action and identify its molecular targets in the cells. Another direction is to develop more efficient and environmentally friendly synthesis methods for this compound. Additionally, there is a need to explore its potential applications in other fields, such as energy storage and environmental remediation. Finally, future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties for its use in clinical trials.
In conclusion, 2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In material science, it has been used as a building block for the synthesis of novel materials. In catalysis, it has been employed as a catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-10-8(13)9-11-12/h2-5H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVHWAOHHQHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2NC(=S)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329172.png)

![N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)
![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![8-[4-(2-hydroxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329223.png)



![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)